

An In-depth Technical Guide to 2-(1-Methylazetidin-3-yl)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(1-Methylazetidin-3-yl)ethanol

Cat. No.: B595097

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methylazetidin-3-yl)ethanol is a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" that imparts unique physicochemical properties to molecules, including improved solubility, metabolic stability, and target-binding affinity. This guide provides a comprehensive overview of the available technical data for **2-(1-Methylazetidin-3-yl)ethanol**, including its chemical and physical properties, proposed synthetic routes, and potential for biological activity.

Chemical and Physical Properties

There appears to be a discrepancy in the publicly available information regarding the CAS Registry Number for this compound, with both 1363381-66-1 and 1313738-61-2 being cited by various chemical suppliers.^{[1][2][3][4]} Further verification from a primary source is recommended for unambiguous identification. The fundamental properties of **2-(1-Methylazetidin-3-yl)ethanol** are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, many of the other physical properties are predicted values and should be considered as estimates until experimentally verified.

Property	Value	Source(s)
CAS Registry Number	1363381-66-1 or 1313738-61-2	[1] [2] [3] [4]
Molecular Formula	C6H13NO	[2] [5]
Molecular Weight	115.17 g/mol	[2] [6]
Predicted Boiling Point	180–200 °C	[6]
Predicted Density	~0.95–1.05 g/cm ³	[6]
Predicted logP	~0.2	[6]
Predicted Solubility	Miscible in polar solvents (e.g., water, ethanol)	[6]
SMILES	CN1CC(C1)CCO	[2] [5]
InChI	InChI=1S/C6H13NO/c1-7-4-6(5-7)2-3-8/h6,8H,2-5H2,1H3	[5]
InChIKey	XUCLCYHNWRAQJA-UHFFFAOYSA-N	[5]

Spectroscopic Data

Detailed experimental spectra for **2-(1-Methylazetidin-3-yl)ethanol** are not readily available in the public domain. However, predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide valuable information for structural confirmation.

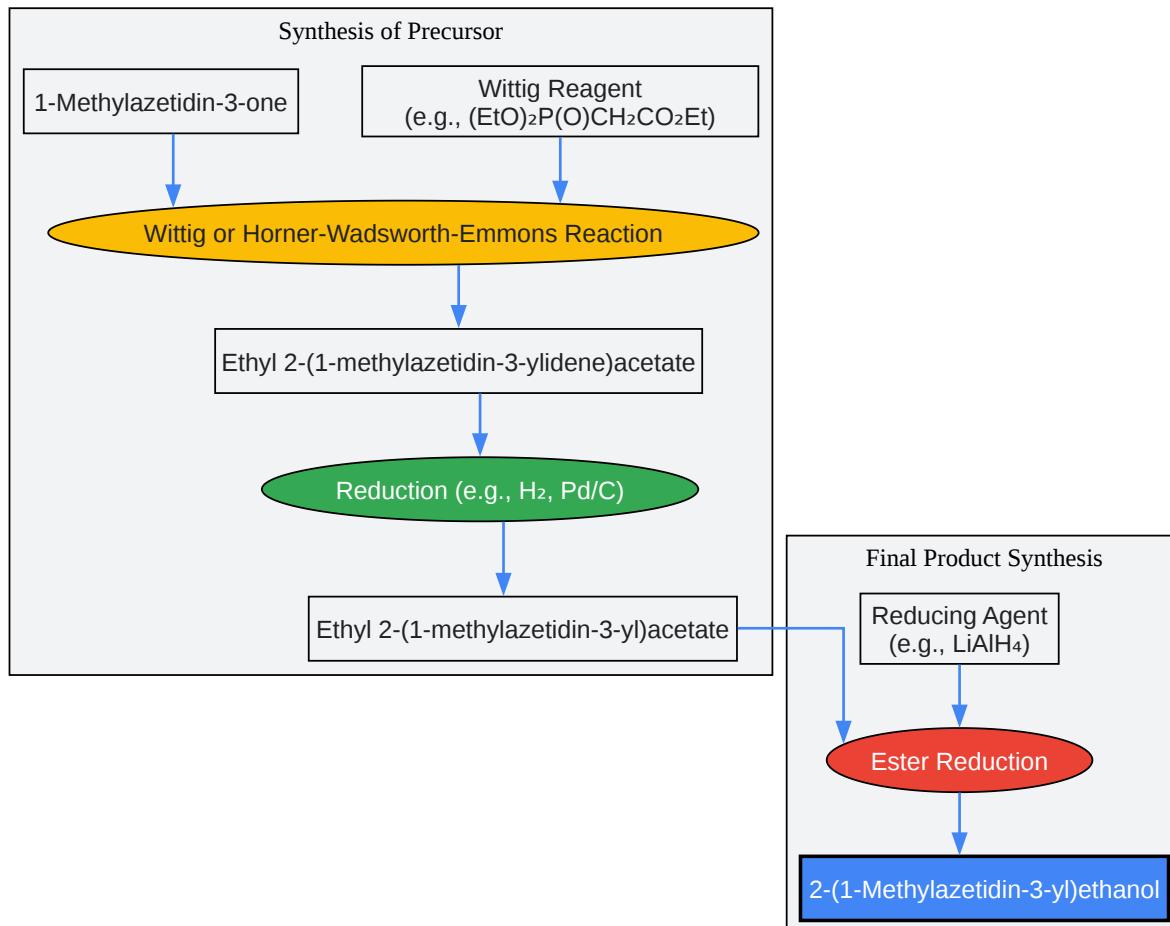
Predicted ¹H NMR (Proton NMR) Chemical Shifts:[\[6\]](#)

- Azetidine ring protons: δ 2.5–3.5 ppm (complex multiplet)
- N-CH₃ (methyl group): δ 2.1–2.3 ppm (singlet)
- -CH₂CH₂OH (ethanol methylene protons): δ 1.2–1.4 ppm
- -CH₂OH (ethanol methylene protons adjacent to hydroxyl): δ 3.6–3.8 ppm

Predicted ^{13}C NMR (Carbon NMR) Chemical Shifts:[6]

- Azetidine ring carbons: δ 45–60 ppm
- $-\text{CH}_2\text{CH}_2\text{OH}$ (ethanol methylene carbon): δ 20–25 ppm
- $-\text{CH}_2\text{OH}$ (ethanol methylene carbon adjacent to hydroxyl): δ 60–65 ppm

Predicted Mass Spectrometry (MS) Data:[5][6]

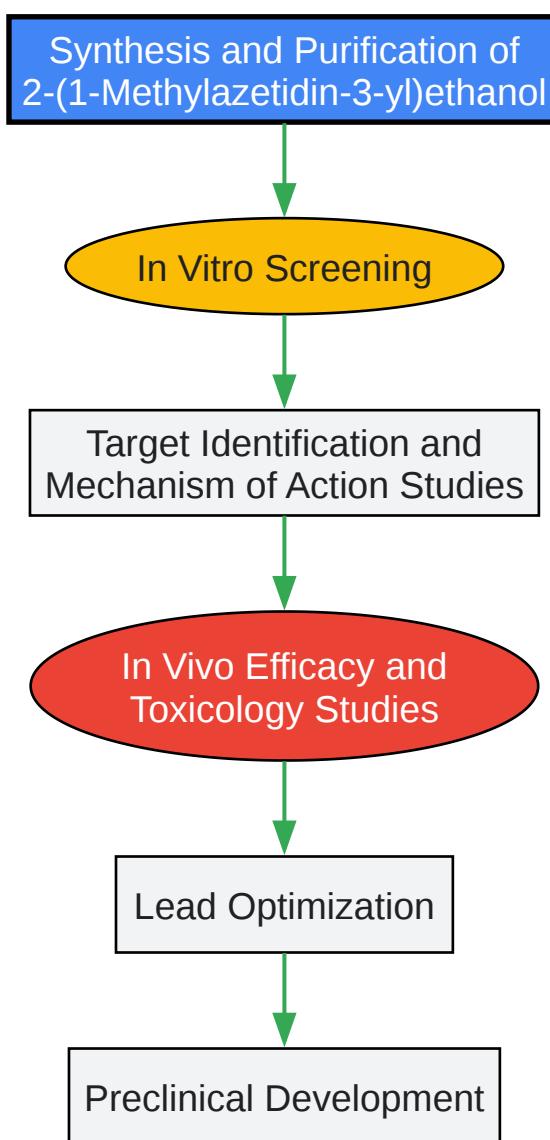

- $[\text{M}+\text{H}]^+$: 116.10700
- $[\text{M}+\text{Na}]^+$: 138.08894

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **2-(1-Methylazetidin-3-yl)ethanol** are not currently available in the searched literature. However, based on general principles of organic chemistry and known reactions for the synthesis of substituted azetidines, a plausible synthetic pathway can be proposed.

A common strategy for the synthesis of N-alkylated azetidine derivatives involves the initial formation of the azetidine ring followed by functionalization. A potential route to **2-(1-Methylazetidin-3-yl)ethanol** could involve the reduction of a suitable ester precursor, such as ethyl 2-(1-methylazetidin-3-yl)acetate. This precursor could be synthesized from 1-methylazetidin-3-one.

Below is a conceptual workflow for the synthesis of **2-(1-Methylazetidin-3-yl)ethanol**.


[Click to download full resolution via product page](#)

Proposed synthetic workflow for **2-(1-Methylazetidin-3-yl)ethanol**.

Biological Activity and Signaling Pathways

As of the latest literature search, there are no specific studies detailing the biological activity or the signaling pathways modulated by **2-(1-Methylazetidin-3-yl)ethanol**. However, the azetidine motif is present in numerous biologically active compounds, suggesting that this molecule could serve as a valuable building block in drug discovery programs. Azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including as antibacterial, antiviral, and anticancer agents.

The evaluation of a novel compound like **2-(1-Methylazetidin-3-yl)ethanol** would typically follow a structured workflow to determine its biological effects.

[Click to download full resolution via product page](#)

General workflow for the biological evaluation of a novel chemical entity.

Conclusion

2-(1-Methylazetidin-3-yl)ethanol is a chemical entity with potential applications in pharmaceutical research. While a complete experimental profile of this compound is not yet available in the public domain, this guide consolidates the existing predicted data and proposes logical frameworks for its synthesis and biological evaluation. Further experimental investigation is necessary to fully characterize its physicochemical properties, confirm its structure, and explore its therapeutic potential. Researchers interested in this molecule are encouraged to perform their own experimental validation of the data presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(1-(Methylsulfonyl)azetidin-3-yl)ethanol CAS#: 1780123-11-6 [m.chemicalbook.com]
- 2. achmem.com [achmem.com]
- 3. 2-(1-Methylazetidin-3-yl)ethanol | 1313738-61-2 | Benchchem [benchchem.com]
- 4. 2-(1-Methylazetidin-3-yl)ethanol - CAS:1363381-66-1 - 开云官网入口登录网 [9079666.com]
- 5. PubChemLite - 2-(1-methylazetidin-3-yl)ethan-1-ol (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 6. 1-(1-Methylazetidin-3-yl)ethanol () for sale [vulcanchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(1-Methylazetidin-3-yl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b595097#2-1-methylazetidin-3-yl-ethanol-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com